molecular formula C19H15NO4 B2767839 6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 929339-35-5

6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2767839
CAS No.: 929339-35-5
M. Wt: 321.332
InChI Key: PRAGIQLGIQWVRF-WSVATBPTSA-N
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Description

This compound is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used for the treatment of various disorders in the human body . They show various biologically vital properties .


Molecular Structure Analysis

The molecular structures of all tryptamines, including this compound, contain an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain . In substituted tryptamines, the indole ring, sidechain, and/or amino group are modified by substituting another group for one of the hydrogen (H) atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one” are not detailed in the sources retrieved, indole derivatives are known to undergo various chemical reactions .

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Development of Novel Derivatives

Research has led to the synthesis of new derivatives of griseofulvin, including compounds with benzofuran structures that exhibit moderate antitumor and antimicrobial activity, highlighting the compound's potential as a lead structure for further medicinal chemistry exploration (Xia et al., 2011).

Benzofuran Bioisosteres

The exploration of benzofuran analogues for known hallucinogens points towards the utility of benzofuran cores in designing serotonin receptor ligands, suggesting a methodology for developing new therapeutic agents (Tomaszewski et al., 1992).

Chemical Reactions and Mechanisms

Studies on the reaction mechanisms of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea offer insights into the chemical behavior of benzofuran derivatives, contributing to the understanding of complex chemical transformations (Kammel et al., 2015).

Biological Activity and Applications

Anticholinesterase Activities

The synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one and their inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) illustrate the potential of benzofuran derivatives in treating neurodegenerative diseases (Luo et al., 2005).

Synthesis and Spectral Analysis

Research on the synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of novel benzofuran derivatives contributes to the development of materials with potential applications in electronic and photonic technologies (Halim & Ibrahim, 2022).

Histone Deacetylase 6 Inhibition

The development of 5-aroylindoles as selective histone deacetylase 6 inhibitors, demonstrating the ability to ameliorate Alzheimer's disease phenotypes, highlights the therapeutic potential of benzofuran-containing compounds in neurodegenerative disease treatment (Lee et al., 2018).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with . Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .

Safety and Hazards

As a chemical compound, it should be handled with appropriate laboratory safety procedures, including wearing suitable protective equipment and avoiding inhalation, skin contact, and eye contact . In case of accidental contact or ingestion, medical attention should be sought immediately .

Properties

IUPAC Name

(2E)-6-hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-20-10-11(15-9-13(23-2)4-6-16(15)20)7-18-19(22)14-5-3-12(21)8-17(14)24-18/h3-10,21H,1-2H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAGIQLGIQWVRF-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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